molecular formula C7H5F3OS B1307856 4-(Trifluoromethylthio)phenol CAS No. 461-84-7

4-(Trifluoromethylthio)phenol

Cat. No.: B1307856
CAS No.: 461-84-7
M. Wt: 194.18 g/mol
InChI Key: YYCPTWHVKSATQK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenol is an organic compound with the molecular formula C7H5F3OS . It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)phenol typically involves the electrophilic trifluoromethylthiolation of phenols. One common method includes the reaction of phenol with N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly selective, yielding para-substituted products when the phenol is unsubstituted in both ortho and para positions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenol involves its interaction with various molecular targets and pathways. The trifluoromethylthio group (-SCF3) is known to modulate the compound’s properties, enhancing its stability and biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethylthio)benzaldehyde
  • 4-(Trifluoromethylthio)benzoic acid

Comparison: 4-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted phenols. This group enhances the compound’s reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPTWHVKSATQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396803
Record name 4-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-84-7
Record name 4-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethylsulfanyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for obtaining 4-(trifluoromethylthio)phenol?

A1: Two distinct synthetic routes to this compound are described in the provided literature:

  • Direct electrophilic trifluoromethylthiolation of phenol: This method utilizes N-trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a Lewis acid catalyst like BF3·Et2O or triflic acid. This approach provides a direct route to the desired product with high para-selectivity. []
  • Multi-step synthesis from 4-nitrothiophenol: This pathway involves a series of reactions including methylation, chlorination, fluorination, reduction, diazotization, hydrolysis, isocyanation, condensation, and cyclization. While this route is longer, it was employed in the synthesis of Toltrazuril, highlighting the versatility of this compound as a synthetic building block. []

Q2: What is the reactivity of this compound, and how can it be further functionalized?

A2: this compound exhibits reactivity typical of phenols and can undergo various transformations. The research demonstrates its reactivity with electrophiles:

  • Halogenation: Reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding bromo- and iodo- derivatives at the ortho position relative to the hydroxyl group. []
  • Nitration: Treatment with nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) results in the formation of nitro- substituted products. []
  • Alkylation: Reaction with 4-bromobenzyl bromide leads to the formation of a benzyl substituted derivative, which can further participate in Suzuki-Miyaura coupling with phenylboronic acid. []

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